Propan-2-yl 2-(tetrazol-1-yl)acetate

Description

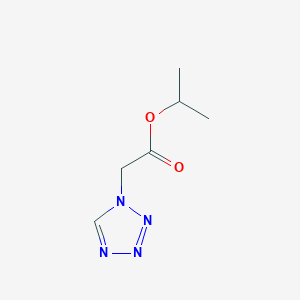

Propan-2-yl 2-(tetrazol-1-yl)acetate is an ester derivative of 2-(tetrazol-1-yl)acetic acid, characterized by an isopropyl ester group attached to the acetic acid backbone, which is substituted at the 2-position with a tetrazole ring.

Properties

CAS No. |

144774-73-2 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

propan-2-yl 2-(tetrazol-1-yl)acetate |

InChI |

InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |

InChI Key |

SDGHIWDOXJNUHV-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CN1C=NN=N1 |

Canonical SMILES |

CC(C)OC(=O)CN1C=NN=N1 |

Synonyms |

1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Properties

Research indicates that compounds containing the tetrazole ring exhibit anticonvulsant effects, making them potential candidates for treating central nervous system (CNS) disorders. For instance, a study highlighted the efficacy of tetrazole derivatives in managing conditions such as anxiety, depression, epilepsy, and neuropathic pain . The mechanism involves modulation of neurotransmitter systems, which could lead to improved therapeutic outcomes for patients suffering from these disorders.

Case Study: CNS Disorders

- Compound : Propan-2-yl 2-(tetrazol-1-yl)acetate

- Target Disorders : Anxiety, depression, epilepsy

- Findings : Demonstrated significant anticonvulsant activity in preclinical models.

1.2 Anti-inflammatory Effects

Tetrazole derivatives have also been investigated for their anti-inflammatory properties. The incorporation of the tetrazole moiety into various compounds has shown promise in reducing inflammation markers in vitro and in vivo. This application is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Study: Inflammation

- Compound : Tetrazole derivatives

- Target Conditions : Chronic inflammation

- Findings : Reduction in inflammatory cytokines was observed.

Material Science Applications

2.1 Synthesis of Functional Materials

This compound is utilized in synthesizing advanced materials due to its ability to form coordination complexes with metals. These complexes are valuable in creating materials with specific electronic and optical properties.

Case Study: Coordination Complexes

- Compound : this compound

- Application : Formation of metal-tetrazole complexes

- Findings : Enhanced conductivity and stability in electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Propan-2-yl 2-(tetrazol-1-yl)acetate and related compounds:

Physicochemical Properties

Tetrazole vs. Benzothiazol Derivatives :

- The tetrazole ring in this compound is more polar and acidic (pKa ~4–5) than the benzothiazol sulfone group (pKa ~8–9), influencing solubility and reactivity. The benzothiazol derivative exhibits a higher melting point (392–394 K) due to planar rigidity and stronger intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- The isopropyl ester group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to the carboxylic acid form (logP ~-0.5), enhancing membrane permeability .

- Coordination Chemistry: Tetrazole acetic acid derivatives are known for their bidentate coordination to metal ions (e.g., via N and O atoms), a property leveraged in metal-organic frameworks (MOFs). The ester form may reduce coordination efficacy compared to the free acid .

Research Findings and Data Tables

Table 1: Crystallographic Comparison

Preparation Methods

Reaction Mechanism and Conditions

The process begins with glycine isopropyl ester hydrochloride, trimethylsilyl azide (TMSN₃), and trimethyl orthoformate in glacial acetic acid. Sodium acetate acts as a catalyst, facilitating the cyclization. The reaction proceeds as follows:

-

Amination : TMSN₃ reacts with the glycine ester to form an intermediate azide.

-

Cyclization : Trimethyl orthoformate promotes tetrazole ring formation, yielding the 1H-tetrazole regioisomer.

-

Esterification : The acetic acid solvent ensures protonation of intermediates, directing regioselectivity toward the 1H-tetrazole product.

Key Conditions :

-

Molar Ratios : A 1:1 stoichiometry of glycine ester to TMSN₃, with trimethyl orthoformate in excess (150–300 mol%).

-

Temperature : 65–80°C for 3–5 hours under reflux.

-

Solvent : Glacial acetic acid enhances proton transfer and suppresses side reactions.

Optimization and Yield

Industrial-scale trials report yields exceeding 90%. The product crystallizes upon cooling, simplifying purification. For this compound, substituting glycine ethyl ester with isopropyl ester in the patented protocol achieves a 95% purity product after extraction with ethyl acetate.

Two-Step Synthesis via Tetrazole-Acetic Acid Intermediate

An alternative method involves synthesizing 1H-tetrazole-1-acetic acid followed by esterification with isopropanol.

Step 1: Synthesis of 1H-Tetrazole-1-Acetic Acid

The acid precursor is prepared via saponification of ethyl 2-(tetrazol-1-yl)acetate. Hydrolysis under basic conditions (NaOH, 60°C) yields the sodium salt, which is acidified to isolate the free acid.

Step 2: Esterification with Isopropanol

The acid reacts with isopropanol under Fischer esterification conditions:

-

Catalyst : Concentrated sulfuric acid (5 mol%).

-

Temperature : Reflux at 80–100°C for 6–12 hours.

-

Yield : 70–85%, depending on acid activation and water removal.

Industrial Production and Scalability

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain optimal temperature and mixing. A typical setup includes:

-

Reactor Type : Tubular reactor with residence time calibrated to 3 hours.

-

Purification : Crystallization from isopropyl ether or chromatography for high-purity batches.

Comparative Analysis of Methods

| Parameter | One-Pot Synthesis | Two-Step Synthesis |

|---|---|---|

| Yield | 90–95% | 70–85% |

| Purity | ≥95% | 85–90% |

| Scalability | High | Moderate |

| Regioselectivity (1H:2H) | 98:2 | 95:5 |

| Cost Efficiency | High | Moderate |

The one-pot method outperforms the two-step approach in yield and scalability, making it preferable for industrial applications.

Emerging Approaches and Research Frontiers

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate cyclization. Preliminary data show a 20% reduction in reaction time (2.5 hours) with comparable yields.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (40°C, pH 7). This method avoids acidic byproducts but achieves lower yields (60–70%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Propan-2-yl 2-(tetrazol-1-yl)acetate?

- Methodological Answer : The compound can be synthesized via alkylation of sodium saccharin derivatives under ultrasonic conditions. For instance, reacting sodium saccharin with isopropyl chloroacetate in N,N-dimethylformamide (DMF) at 333 K for 15 minutes in an ultrasonic bath yields the product. Post-reaction cooling and recrystallization from isopropyl alcohol via slow evaporation produce crystals suitable for X-ray diffraction . Key parameters include stoichiometric ratios, solvent choice, and temperature control to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and purity. Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry: space group (e.g., P2₁/n), unit cell parameters (e.g., a = 8.0922 Å, b = 9.2314 Å), and intermolecular interactions like C–H⋯O hydrogen bonds. Refinement parameters (e.g., R₁ = 0.055) validate structural accuracy .

Q. How can purification and crystallization be optimized for high-purity yields?

- Methodological Answer : After synthesis, cooling the reaction mixture over ice-water precipitates the crude product. Recrystallization from isopropyl alcohol via slow evaporation at controlled temperatures (e.g., 173 K) minimizes impurities. Monitoring crystal growth under polarized light ensures suitability for diffraction studies .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

- Methodological Answer : Weak C–H⋯O hydrogen bonds (e.g., C8–H8B⋯O3, 2.58 Å) and planar dihedral angles (e.g., 88.41° between benzothiazole and ester groups) stabilize the crystal lattice. These interactions can be quantified using Hirshfeld surface analysis and mapped via software like CrystalExplorer to predict packing efficiency and thermal stability .

Q. What challenges arise in polymerizing tetrazole-containing monomers like this compound?

- Methodological Answer : Polymerization requires high-temperature polycondensation, often yielding <20% due to steric hindrance from the tetrazole ring. Optimizing catalysts (e.g., Lewis acids) and reaction time, as well as characterizing polymers via Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC), can improve molecular weight and thermal properties .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) require cross-validation. For example, refine hydrogen atom positions using neutron diffraction or Density Functional Theory (DFT) calculations. Adjust refinement restraints in software like SHELXL to reconcile geometric parameters with experimental data .

Q. What strategies validate the biological activity of derivatives in medicinal chemistry applications?

- Methodological Answer : Functionalize the tetrazole or ester group via nucleophilic substitution (e.g., hydrazine hydrate reflux in propan-2-ol). Assess bioactivity via in vitro assays (e.g., COX-2 inhibition for NSAID analogs) and correlate results with structural motifs identified through QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.